molecular formula C12H12FNOS B2523450 5-Fluoro-2-(2-thien-2-ylethoxy)aniline CAS No. 937596-85-5

5-Fluoro-2-(2-thien-2-ylethoxy)aniline

Cat. No. B2523450
CAS RN: 937596-85-5
M. Wt: 237.29
InChI Key: FFENFBDQPZNNGM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-thien-2-ylethoxy)aniline, commonly referred to as FLEA, is a synthetic compound. It has a molecular formula of C12H12FNOS and an average mass of 237.293 Da .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(2-thien-2-ylethoxy)aniline consists of a fluorine atom attached to an aniline group, with a thiophene ring attached via an ethoxy group .

Scientific Research Applications

Organic Synthesis and Catalysis

Fluoro-aniline derivatives are utilized as key intermediates in the synthesis of complex organic molecules. For instance, they play a crucial role in the synthesis of quinolones, a class of compounds with significant pharmaceutical applications. The process involves cyclization reactions facilitated by fluoro-aniline derivatives to yield quinolones, which are crucial for developing therapeutic agents (Mävers & Schlosser, 1996).

Material Science

In material science, fluoro-aniline compounds are part of the synthesis of new materials with unique properties, such as superhydrophobic surfaces. These materials find applications in creating anti-fingerprint and transparent coatings for various surfaces, enhancing durability and usability (Wang, Wang, & Guo, 2013).

Pharmacology and Medicinal Chemistry

Fluoro-aniline derivatives are instrumental in developing novel pharmaceutical agents. They serve as intermediates in synthesizing compounds with potential antimicrobial and antiproliferative activities, indicating their importance in discovering new treatments for infections and cancer (Yolal et al., 2012). Moreover, these compounds have been explored for their role in synthesizing kinase inhibitors, which are vital in cancer therapy (Caballero et al., 2011).

Chemical Biology

In chemical biology, the unique properties of fluoro-aniline derivatives, such as their ability to participate in hydrogen bonding interactions, are exploited to study biological systems. For example, they are used as pH indicators in NMR studies to probe the biochemical environments, offering insights into biological processes and structures (Deutsch & Taylor, 1989).

properties

IUPAC Name

5-fluoro-2-(2-thiophen-2-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c13-9-3-4-12(11(14)8-9)15-6-5-10-2-1-7-16-10/h1-4,7-8H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENFBDQPZNNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-thien-2-ylethoxy)aniline

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